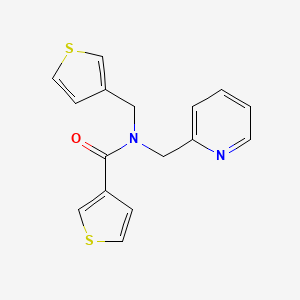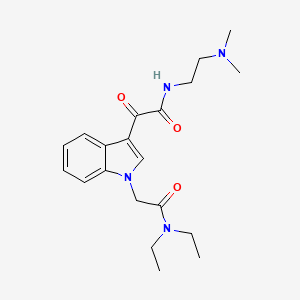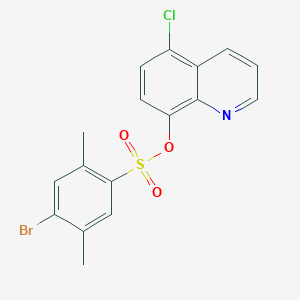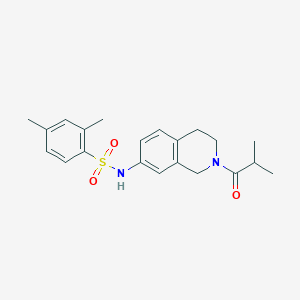
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Kinase Activity
Isoquinolinesulfonamides have been studied for their ability to inhibit various kinases, which play crucial roles in cellular signaling pathways. One compound in this class, known for its potent and selective inhibition of cyclic AMP-dependent protein kinase (protein kinase A), has shown significant effects on neurite outgrowth and protein phosphorylation in PC12D pheochromocytoma cells. This inhibition underscores the compound's potential in research involving cell differentiation and signal transduction mechanisms (Chijiwa et al., 1990).
Interactions with Carbonic Anhydrase
Research on isoquinoline sulfonamides also extends to their interactions with carbonic anhydrases, enzymes critical for maintaining pH balance in tissues. Structural studies of such compounds reveal their binding modes and selectivity toward different isozymes of carbonic anhydrases, offering insights for designing selective inhibitors for therapeutic purposes (Mader et al., 2011).
Catalytic Activity and Reaction Mechanisms
Isoquinolinesulfonamides serve as substrates or intermediates in various chemical reactions, highlighting their versatility in synthetic chemistry. Studies have described their roles in facilitating aminocyclization reactions, contributing to the synthesis of complex heterocyclic compounds. Such reactions are pivotal for creating novel molecules with potential pharmaceutical applications (Xiao‐Feng Xia et al., 2016).
Synthesis of Tetrahydropyrroloisoquinolines
Isoquinoline derivatives have been synthesized through 1,3-dipolar cycloaddition reactions, leading to the formation of tetrahydropyrrolo[2,1-a]isoquinolines. These compounds are of interest for further chemical modifications and investigations into their biological activities. Such synthetic approaches contribute to the expansion of isoquinoline-based chemical libraries for drug discovery (Caira et al., 2014).
Exploration of Positive Inotropic Effects
Studies have explored the potential of isoquinoline derivatives as positive inotropic agents, which can increase the force of heart muscle contractions without necessarily affecting the heart rate. This research is crucial for developing new treatments for heart failure and related cardiovascular diseases (Santangelo et al., 1994).
特性
IUPAC Name |
2,4-dimethyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-10-9-17-6-7-19(12-18(17)13-23)22-27(25,26)20-8-5-15(3)11-16(20)4/h5-8,11-12,14,22H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAMKXHBQFRMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)
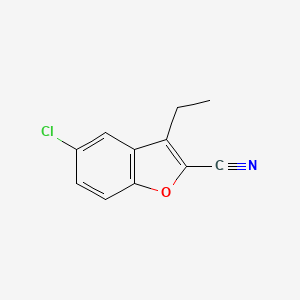
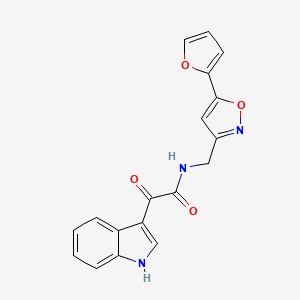
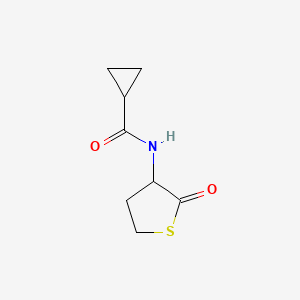
![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)


![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)
![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)

![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)
